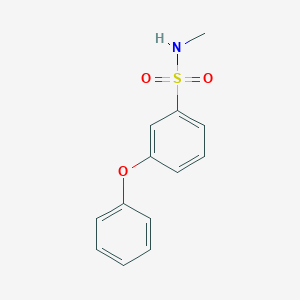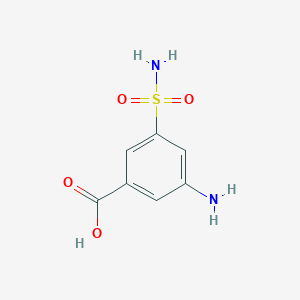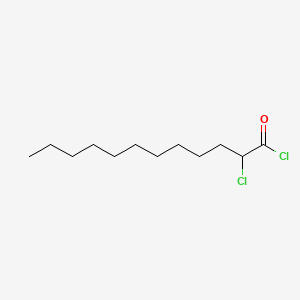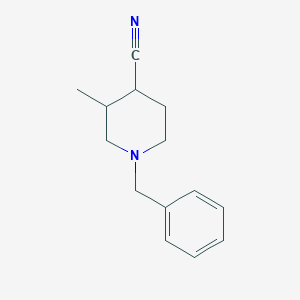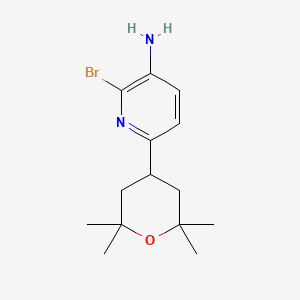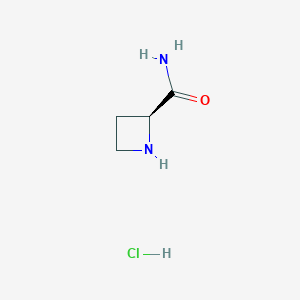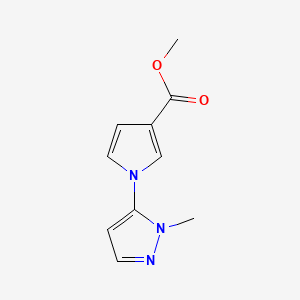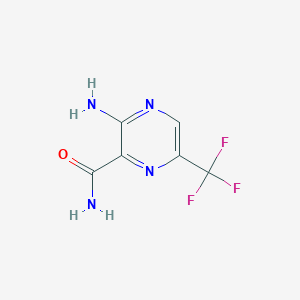
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide is a chemical compound characterized by its unique structure, which includes an amino group at the 3-position, a trifluoromethyl group at the 6-position, and a carboxamide group at the 2-position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide typically involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . The key intermediate ester is then subjected to further reactions to introduce the amino group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, trifluoromethylation, and amination, followed by purification techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazine ring.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against various diseases, including tuberculosis.
Industry: Utilized in the development of novel fungicides and pesticides.
Wirkmechanismus
The mechanism of action of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, it inhibits the mitochondrial succinate dehydrogenase complex, disrupting the energy production in fungal cells . This inhibition leads to the death of the fungal cells, making it an effective fungicidal agent .
Vergleich Mit ähnlichen Verbindungen
Pyraziflumid: A fungicide with a similar structure, containing the 3-(trifluoromethyl)pyrazine-2-carboxamide group.
Penthiopyrad: Another succinate dehydrogenase inhibitor fungicide with a related chemical structure.
Uniqueness: 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H5F3N4O |
|---|---|
Molekulargewicht |
206.13 g/mol |
IUPAC-Name |
3-amino-6-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)2-1-12-4(10)3(13-2)5(11)14/h1H,(H2,10,12)(H2,11,14) |
InChI-Schlüssel |
MHBZGKFJMRITHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




